molecular formula C22H23N3O5S B10990010 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide

Cat. No.: B10990010
M. Wt: 441.5 g/mol
InChI Key: OAPPNENKHDAKQA-UHFFFAOYSA-N
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Description

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzenesulfonyl group, a pyrrole ring, and a nitrobenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the pyrrole derivative reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Nitration of Benzamide: The nitration of benzamide is achieved by treating it with a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and nitro groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity and biological activity.

    Nitrobenzamide derivatives:

Uniqueness

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl]-3-nitrobenzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H23N3O5S/c1-4-13-24-16(3)15(2)20(31(29,30)19-11-6-5-7-12-19)21(24)23-22(26)17-9-8-10-18(14-17)25(27)28/h5-12,14H,4,13H2,1-3H3,(H,23,26)

InChI Key

OAPPNENKHDAKQA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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